Otenabanthydrochlorid

Übersicht

Beschreibung

CP 945598 Hydrochlorid, auch bekannt als Otenabant-Hydrochlorid, ist ein selektiver Antagonist des Cannabinoid-Rezeptors Typ 1. Diese Verbindung weist eine hohe Affinität für Cannabinoid-Rezeptoren Typ 1 und eine niedrige Affinität für Cannabinoid-Rezeptoren Typ 2 auf. Es wurde auf seine potenziellen therapeutischen Anwendungen untersucht, insbesondere in der Behandlung von Fettleibigkeit und Stoffwechselstörungen .

Wissenschaftliche Forschungsanwendungen

Chemie: Als Werkzeugverbindung zur Untersuchung von Signalwegen des Cannabinoid-Rezeptors.

Biologie: Untersucht auf seine Auswirkungen auf die Neurotransmission und den Energiestoffwechsel.

Medizin: Als potenzielles Therapeutikum für Fettleibigkeit, Stoffwechselstörungen und neurodegenerative Erkrankungen wie Parkinson-Krankheit untersucht.

Industrie: Wird bei der Entwicklung neuer Medikamente verwendet, die das Endocannabinoid-System anvisieren

5. Wirkmechanismus

CP 945598 Hydrochlorid entfaltet seine Wirkung, indem es selektiv an Cannabinoid-Rezeptoren Typ 1 bindet und diese antagonisiert. Diese Interaktion hemmt die Signalwege, die von diesen Rezeptoren vermittelt werden, was zu Veränderungen der Neurotransmission, des Energieverbrauchs und der Fettoxidation führt. Es wurde gezeigt, dass die Verbindung sowohl die Gamma-Aminobuttersäure- als auch die dopaminerge Signalübertragung moduliert, was sie zu einem potenziellen therapeutischen Ziel für verschiedene neurologische und metabolische Erkrankungen macht .

Ähnliche Verbindungen:

CP 55940: Ein synthetischer Cannabinoid-Rezeptor-Agonist mit hoher Affinität für Cannabinoid-Rezeptoren Typ 1 und Typ 2.

SR 141716A (Rimonabant): Ein weiterer Cannabinoid-Rezeptor-Typ-1-Antagonist mit ähnlichen therapeutischen Anwendungen.

AM251: Ein selektiver Cannabinoid-Rezeptor-Typ-1-Antagonist mit einer anderen chemischen Struktur

Einzigartigkeit von CP 945598 Hydrochlorid: CP 945598 Hydrochlorid ist einzigartig aufgrund seiner hohen Selektivität für Cannabinoid-Rezeptoren Typ 1 und seiner geringen Affinität für Cannabinoid-Rezeptoren Typ 2. Diese Selektivität verringert die Wahrscheinlichkeit von Off-Target-Effekten und erhöht sein therapeutisches Potenzial für bestimmte Erkrankungen wie Fettleibigkeit und Stoffwechselstörungen .

Wirkmechanismus

Target of Action

Otenabant hydrochloride primarily targets the Cannabinoid receptor 1 (CB1) . The CB1 receptor is a part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as appetite, mood, and pain sensation.

Mode of Action

Otenabant hydrochloride acts as a potent and highly selective CB1 antagonist . By blocking the CB1 receptors, it prevents the action of endocannabinoids, which are naturally occurring substances in the body that bind to these receptors.

Biochemical Pathways

Pre-clinical and clinical trial data suggest that cb1 antagonists like otenabant may have favorable effects on glucose metabolism . This implies that Otenabant could influence the biochemical pathways involved in glucose metabolism, potentially leading to improved metabolic profiles in patients with type 2 diabetes.

Result of Action

The blockade of CB1 receptors by Otenabant hydrochloride may lead to several molecular and cellular effects. For instance, it may influence glucose metabolism, potentially leading to improved metabolic profiles in patients with type 2 diabetes . It has also been suggested that CB1 antagonists may be an effective therapy for the treatment of obesity .

Action Environment

The action, efficacy, and stability of Otenabant hydrochloride can be influenced by various environmental factors. For instance, changes in stomach acid levels may affect the solubility of Otenabant hydrochloride, thereby altering its availability in the blood . .

Biochemische Analyse

Biochemical Properties

Otenabant hydrochloride plays a significant role in biochemical reactions by interacting with the cannabinoid receptor type 1 (CB1). This receptor is part of the endocannabinoid system, which is involved in regulating various physiological processes such as appetite, mood, and energy balance. Otenabant hydrochloride binds to the CB1 receptor with high affinity, acting as an antagonist and inhibiting its activity. This interaction prevents the binding of endogenous cannabinoids, thereby modulating the receptor’s signaling pathways .

Cellular Effects

Otenabant hydrochloride exerts various effects on different types of cells and cellular processes. In adipocytes, it inhibits the CB1 receptor, leading to reduced lipogenesis and increased lipolysis. This results in decreased fat accumulation and enhanced fat breakdown. In hepatocytes, Otenabant hydrochloride improves insulin sensitivity and reduces hepatic steatosis by modulating the CB1 receptor signaling pathways. Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall metabolic effects .

Molecular Mechanism

The molecular mechanism of action of Otenabant hydrochloride involves its binding to the CB1 receptor, which is a G-protein-coupled receptor. By acting as an antagonist, Otenabant hydrochloride inhibits the receptor’s activity, preventing the downstream signaling cascade. This includes the inhibition of adenylate cyclase, reduction of cyclic adenosine monophosphate (cAMP) levels, and modulation of various kinases and transcription factors. These molecular interactions result in altered gene expression and metabolic processes, contributing to the drug’s therapeutic effects .

Dosage Effects in Animal Models

The effects of Otenabant hydrochloride vary with different dosages in animal models. At lower doses, it effectively reduces body weight and improves metabolic parameters without significant adverse effects. At higher doses, Otenabant hydrochloride may cause toxic effects such as anxiety, depression, and suicidal ideation due to its high levels of brain penetration. These threshold effects highlight the importance of dose optimization in therapeutic applications .

Metabolic Pathways

Otenabant hydrochloride is involved in various metabolic pathways, primarily through its interaction with the CB1 receptor. It modulates glucose and lipid metabolism by influencing key enzymes and cofactors. For instance, it enhances insulin sensitivity by regulating the activity of insulin receptor substrates and downstream signaling molecules. Additionally, Otenabant hydrochloride affects metabolic flux and metabolite levels, contributing to its overall metabolic effects .

Transport and Distribution

Otenabant hydrochloride is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It interacts with various transporters and binding proteins, influencing its localization and accumulation. The compound exhibits high bioavailability and is widely distributed in adipose tissue, liver, and brain. Its distribution profile is crucial for its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of Otenabant hydrochloride is primarily within the cytoplasm and cell membrane, where the CB1 receptor is predominantly located. It may also localize to specific organelles such as the endoplasmic reticulum and Golgi apparatus, depending on the cellular context. The targeting signals and post-translational modifications of Otenabant hydrochloride play a role in directing it to these compartments, influencing its activity and function .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von CP 945598 Hydrochlorid umfasst mehrere Schritte, ausgehend von geeigneten PurinderivatenDas Endprodukt wird als Hydrochloridsalz erhalten, um seine Stabilität und Löslichkeit zu verbessern .

Industrielle Produktionsmethoden: Die industrielle Produktion von CP 945598 Hydrochlorid folgt in der Regel dem gleichen Syntheseweg wie die Laborsynthese, jedoch in größerem Maßstab. Der Prozess umfasst eine strenge Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird strengen Qualitätskontrollen unterzogen, um pharmazeutische Standards zu erfüllen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: CP 945598 Hydrochlorid unterliegt aufgrund des Vorhandenseins reaktiver Chlorphenylgruppen hauptsächlich Substitutionsreaktionen. Es kann unter bestimmten Bedingungen auch an Oxidations- und Reduktionsreaktionen teilnehmen .

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: Häufige Reagenzien sind Nukleophile wie Amine und Thiole. Diese Reaktionen werden typischerweise in polaren Lösungsmitteln wie Dimethylsulfoxid oder Acetonitril durchgeführt.

Oxidationsreaktionen: Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.

Reduktionsreaktionen: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig eingesetzt

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen mit Aminen verschiedene Aminderivate von CP 945598 Hydrochlorid ergeben .

Vergleich Mit ähnlichen Verbindungen

CP 55940: A synthetic cannabinoid receptor agonist with high affinity for both cannabinoid type 1 and type 2 receptors.

SR 141716A (Rimonabant): Another cannabinoid type 1 receptor antagonist with similar therapeutic applications.

AM251: A selective cannabinoid type 1 receptor antagonist with a different chemical structure

Uniqueness of CP 945598 Hydrochloride: CP 945598 hydrochloride is unique due to its high selectivity for cannabinoid type 1 receptors and its low affinity for cannabinoid type 2 receptors. This selectivity reduces the likelihood of off-target effects and enhances its therapeutic potential for specific conditions such as obesity and metabolic disorders .

Eigenschaften

IUPAC Name |

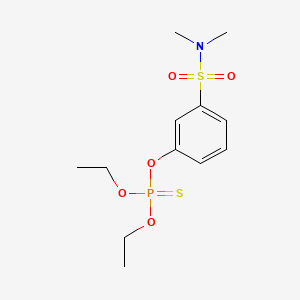

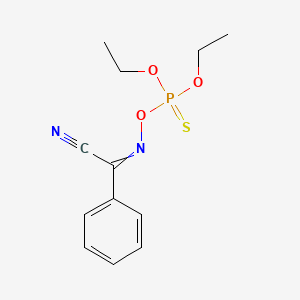

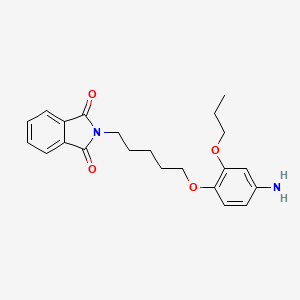

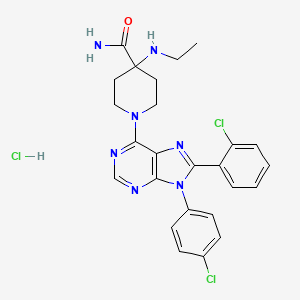

1-[8-(2-chlorophenyl)-9-(4-chlorophenyl)purin-6-yl]-4-(ethylamino)piperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25Cl2N7O.ClH/c1-2-31-25(24(28)35)11-13-33(14-12-25)22-20-23(30-15-29-22)34(17-9-7-16(26)8-10-17)21(32-20)18-5-3-4-6-19(18)27;/h3-10,15,31H,2,11-14H2,1H3,(H2,28,35);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPYUQCJBZGQHPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1(CCN(CC1)C2=NC=NC3=C2N=C(N3C4=CC=C(C=C4)Cl)C5=CC=CC=C5Cl)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26Cl3N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30919439 | |

| Record name | 1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-4-(ethylamino)piperidine-4-carboximidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30919439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

686347-12-6, 919516-56-6 | |

| Record name | 4-Piperidinecarboxamide, 1-[8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-4-(ethylamino)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=686347-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Otenabant hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0686347126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-4-(ethylamino)piperidine-4-carboximidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30919439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OTENABANT HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2166Z319O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.